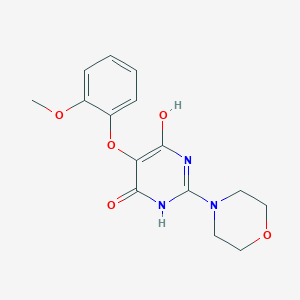
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one is a complex organic compound with a molecular formula of C17H14N4O5. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenoxy, and morpholinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves multiple steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-methoxyphenol under basic conditions to introduce the methoxyphenoxy group. This intermediate is then reacted with morpholine to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Chemical Reactions Analysis
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, typically using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
4-hydroxy-5-(3’-methoxyphenyl)valeric acid-4’-glucuronide: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.
4-hydroxy-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-6(5H)-one: This compound shares the pyrimidine core but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H17N3O5 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17N3O5/c1-21-10-4-2-3-5-11(10)23-12-13(19)16-15(17-14(12)20)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H2,16,17,19,20) |
InChI Key |
ZXKSOLHULMMHHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)N3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


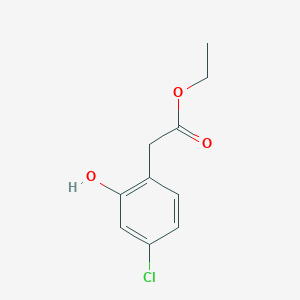
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
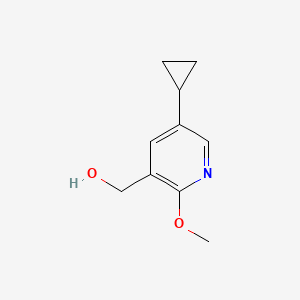

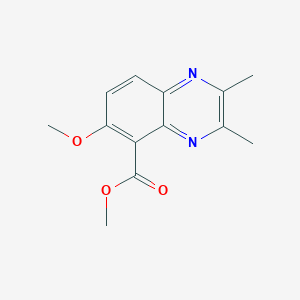
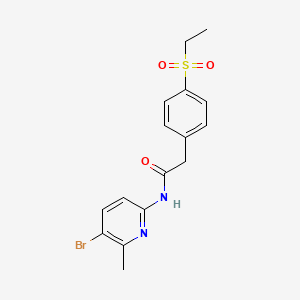
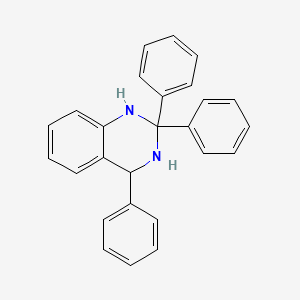
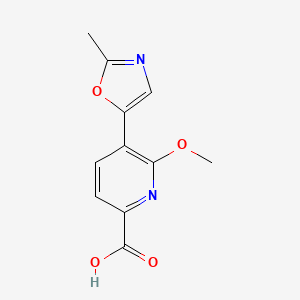
![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
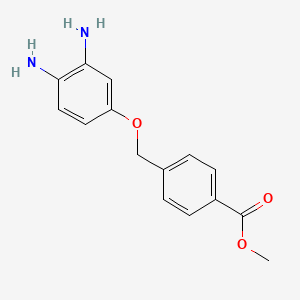
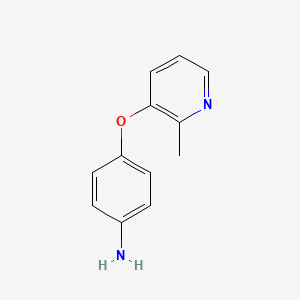
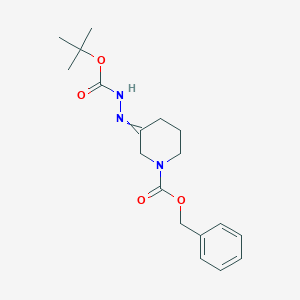
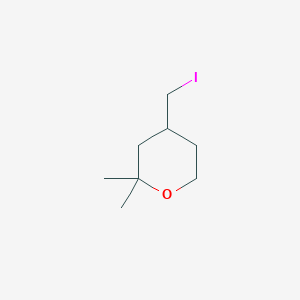
![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
